synthesis and properties of 3-chloro-N-(4-ethynylphenyl)benzamide
synthesis and properties of 3-chloro-N-(4-ethynylphenyl)benzamide
An In-Depth Technical Guide to the Synthesis and Properties of 3-chloro-N-(4-ethynylphenyl)benzamide
Introduction
3-chloro-N-(4-ethynylphenyl)benzamide is a synthetic organic compound characterized by a central benzamide scaffold, linking a 3-chlorinated phenyl ring to a 4-ethynyl-substituted aniline moiety. This unique combination of functional groups—a halogenated aromatic system, a rigid amide linker, and a reactive terminal alkyne—positions it as a molecule of significant interest for researchers in medicinal chemistry, drug development, and materials science.
The benzamide core is a well-established pharmacophore found in a wide array of biologically active compounds, contributing to their therapeutic effects through hydrogen bonding and specific steric interactions with biological targets.[1][2][3] The terminal ethynyl group is a versatile functional handle, most notably for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the covalent linkage of the molecule to other chemical entities for applications in bioconjugation, proteomics, and the development of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and methodologies.
Section 1: Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 3-chloro-N-(4-ethynylphenyl)benzamide involves the formation of an amide bond between two key precursors: 4-ethynylaniline and a derivative of 3-chlorobenzoic acid. This approach is favored for its high yields and the ready availability of the starting materials.
Retrosynthetic Analysis
The primary disconnection is at the amide C-N bond, leading to 4-ethynylaniline and 3-chlorobenzoic acid. To facilitate the coupling, the carboxylic acid must be activated. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which is highly electrophilic and reacts readily with the amine nucleophile.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol describes a robust, two-step, one-pot synthesis starting from 3-chlorobenzoic acid.
Step 1: Activation of 3-Chlorobenzoic Acid
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoic acid (1.0 equivalent).
-
Add thionyl chloride (SOCl₂, ~2.0 equivalents) in a fume hood. The use of an excess of thionyl chloride ensures complete conversion and it can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) can be used.
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Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
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Causality Explanation : DMF catalyzes the reaction by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) in situ, which is a more potent acylating agent than thionyl chloride itself, accelerating the formation of the acyl chloride.
-
-
Gently heat the mixture to reflux (approximately 70-80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chlorobenzoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Dissolve 4-ethynylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (Et₃N) or pyridine.
-
Causality Explanation : The amine starting material is a nucleophile, but the reaction produces hydrochloric acid (HCl) as a byproduct. The added base is crucial to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
-
Cool the amine solution to 0°C using an ice bath. This helps to control the exothermic nature of the acylation reaction.
-
Slowly add a solution of the crude 3-chlorobenzoyl chloride from Step 1, dissolved in the same anhydrous solvent, to the stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 3-chloro-N-(4-ethynylphenyl)benzamide as a solid.
Self-Validation : The purity and identity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as detailed in Section 2.
Alternative Synthetic Approaches
While the acyl chloride method is highly effective, other amide coupling strategies can also be employed. These methods, often used for more sensitive substrates, involve activating the carboxylic acid in situ using coupling reagents.[5]
-
Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine.[4]
-
Onium Salt Coupling : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[6]
A Sonogashira coupling could also be envisioned, where 3-chloro-N-(4-iodophenyl)benzamide is coupled with a terminal alkyne.[7][8] However, this adds steps to the synthesis (preparation of the halo-benzanilide precursor) and is therefore less convergent than the direct amide coupling approach.
Caption: Synthetic workflow for 3-chloro-N-(4-ethynylphenyl)benzamide.
Section 2: Physicochemical and Spectroscopic Properties
The structural identity and purity of 3-chloro-N-(4-ethynylphenyl)benzamide are confirmed through a combination of physical measurements and spectroscopic techniques.
Physicochemical Data
The key computed and measured properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO | - |
| Molecular Weight | 255.70 g/mol | [9] |
| Exact Mass | 255.0451 g/mol | [9] |
| XLogP3 | 3.6 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | - |
| Polar Surface Area (PSA) | 29.1 Ų | [9] |
| Physical Appearance | White to off-white solid | - |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the terminal alkyne proton.
-
Amide Proton (N-H) : A broad singlet typically appearing downfield (δ ~8.0-9.0 ppm).
-
Aromatic Protons : Two distinct sets of multiplets in the aromatic region (δ ~7.2-8.0 ppm). The protons on the 3-chlorobenzoyl ring will exhibit a complex splitting pattern, while the protons on the 4-ethynylphenyl ring will appear as two distinct doublets (an AA'BB' system).
-
Alkyne Proton (C≡C-H) : A sharp singlet in the range of δ ~3.0-3.5 ppm.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all 15 carbon atoms.
-
Carbonyl Carbon (C=O) : A signal in the downfield region (δ ~165-170 ppm).
-
Aromatic Carbons : Multiple signals in the range of δ ~120-140 ppm. The carbon attached to the chlorine atom will be deshielded.
-
Alkyne Carbons (C≡C) : Two distinct signals in the region of δ ~80-90 ppm.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying key functional groups.[10]
-
N-H Stretch : A sharp to medium peak around 3300 cm⁻¹.
-
C-H Stretch (Alkyne) : A sharp, characteristic peak around 3250-3300 cm⁻¹.
-
C≡C Stretch (Alkyne) : A weak but sharp peak around 2100-2150 cm⁻¹.
-
C=O Stretch (Amide I) : A strong, intense peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II) : A medium peak around 1530-1550 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight.
-
Molecular Ion (M⁺) : The spectrum will show a molecular ion peak at m/z ≈ 255. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will also be observed, providing definitive evidence for the presence of a single chlorine atom.
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Section 3: Potential Applications in Drug Development and Chemical Biology
The structural motifs within 3-chloro-N-(4-ethynylphenyl)benzamide suggest several promising avenues for its application, particularly in the fields of oncology, neuroscience, and infectious disease research.
The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a privileged structure in drug design. It is present in numerous approved drugs, acting as a versatile scaffold that can be modified to achieve high affinity and selectivity for various biological targets. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form critical interactions within protein binding pockets. Substituted benzamides have demonstrated a wide range of biological activities, including roles as enzyme inhibitors (e.g., PARP inhibitors), antipsychotics, and antiemetics.[2][3]
The Terminal Alkyne as a Functional Handle
The 4-ethynylphenyl group provides a powerful tool for chemical biologists. The terminal alkyne is a key functional group for "click chemistry." This allows the molecule to be easily and efficiently conjugated to other molecules, such as:
-
Fluorescent Dyes or Biotin Tags : For use as chemical probes to visualize or isolate target proteins.
-
Polyethylene Glycol (PEG) : To improve solubility and pharmacokinetic properties.
-
Targeting Ligands : To create targeted drug delivery systems.
Potential Biological Targets
While specific biological data for this exact compound is limited in public literature, its structure allows for informed hypotheses about potential targets. Many inhibitors of signaling pathways crucial to cancer, such as the Hedgehog pathway, feature a central amide core linking substituted aromatic rings.[2] The specific substitution pattern of 3-chloro-N-(4-ethynylphenyl)benzamide could be explored for activity against kinases, histone deacetylases (HDACs), or other enzyme families where substituted benzamides have shown promise. Furthermore, benzamide derivatives have been investigated for their activity against various pathogens, including bacteria and fungi.[1][11][12][13]
Caption: Relationship between structure and potential applications.
Conclusion
3-chloro-N-(4-ethynylphenyl)benzamide is a readily synthesizable compound with a rich chemical functionality that makes it a valuable building block for research and development. Its synthesis is straightforward via standard amide coupling reactions, and its structure is easily confirmed with modern spectroscopic methods. The combination of a biologically relevant benzamide scaffold and a chemically versatile terminal alkyne group provides a robust platform for the design of novel therapeutics, chemical probes, and advanced organic materials. Further investigation into its biological activity is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
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